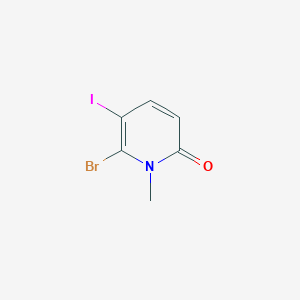

6-Bromo-5-iodo-1-methyl-pyridin-2-one

Description

Context of Halogenated Pyridin-2-ones in Contemporary Heterocyclic Chemistry

Halogenated heterocycles are fundamental building blocks in organic synthesis, primarily due to the versatile reactivity of the carbon-halogen bond. mdpi.com This bond provides a reactive handle for a variety of transformations, most notably in metal-catalyzed cross-coupling reactions, which are instrumental in the construction of complex molecular architectures. acs.org Pyridin-2-ones, a subclass of pyridines, are prevalent motifs in numerous biologically active compounds and natural products. The introduction of halogen atoms onto the pyridin-2-one scaffold significantly enhances its utility as a synthetic intermediate.

The strategic placement of different halogens, such as bromine and iodine, on the same pyridin-2-one ring system, as seen in 6-Bromo-5-iodo-1-methyl-pyridin-2-one, offers the potential for selective, stepwise functionalization. This is due to the differential reactivity of the C-Br and C-I bonds, where the C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for the sequential introduction of various substituents, enabling the synthesis of diverse and complex molecular libraries from a single, dihalogenated precursor. nih.gov

Significance of the Pyridin-2-one Core Structure as a Molecular Scaffold in Academic Investigations

The pyridin-2-one core is a privileged scaffold in medicinal chemistry and drug discovery. Its structural features, including its planarity, hydrogen bonding capabilities, and dipole moment, allow it to mimic biological structures and interact with various enzymatic targets. The versatility of the pyridin-2-one ring system is demonstrated by its presence in a wide array of compounds with diverse pharmacological activities.

Furthermore, the pyridin-2-one nucleus can be readily modified at multiple positions, allowing for the fine-tuning of its steric and electronic properties. This modularity is highly attractive for structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its biological activity. The N-alkylation of the pyridin-2-one, as in the case of the N-methyl group in the target compound, is a common strategy to modulate solubility, metabolic stability, and target engagement.

Overview of the Specific Compound: this compound within the Pyridin-2-one Family

This compound is a distinct member of the dihalogenated pyridin-2-one family. Its structure is characterized by a pyridin-2-one core, an N-methyl group, a bromine atom at the 6-position, and an iodine atom at the 5-position. While specific research on this exact compound is limited in publicly available literature, its chemical properties can be inferred from closely related analogues.

The presence of two different halogens at adjacent positions on the ring is of particular synthetic interest. The C-I bond is more susceptible to oxidative addition to a low-valent palladium catalyst than the C-Br bond, allowing for selective functionalization at the 5-position via reactions like Suzuki, Stille, or Sonogashira cross-couplings. The remaining C-Br bond can then be targeted for a subsequent coupling reaction under different conditions, providing a pathway to unsymmetrically disubstituted pyridin-2-ones.

A plausible synthetic route to this compound could involve the iodination of the commercially available 6-Bromo-1-methylpyridin-2(1H)-one. nih.gov The direct iodination of pyridin-2-ones has been documented, often utilizing reagents such as N-iodosuccinimide (NIS) in the presence of a suitable solvent.

Table 1: Physicochemical Properties of Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Bromo-1-methylpyridin-2(1H)-one | 873383-11-0 | C6H6BrNO | 188.02 |

| 5-Bromo-1-methylpyridin-2(1H)-one | 20337-43-5 | C6H6BrNO | 188.02 |

| 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one | 1433855-64-1 | C6H5BrINO | 313.92 |

This table presents data for compounds structurally related to this compound to provide a comparative context.

Current Gaps and Research Opportunities for this compound

The apparent lack of dedicated research on this compound presents a significant research gap and, consequently, a wealth of opportunities. The primary area for investigation is the development of a robust and efficient synthesis for this compound. A systematic study of the direct iodination of 6-Bromo-1-methylpyridin-2(1H)-one, including optimization of reaction conditions and purification methods, would be a valuable contribution.

Once a reliable synthetic route is established, the exploration of its reactivity in selective cross-coupling reactions would be a logical next step. A detailed investigation into the conditions required for the selective functionalization of the C-I bond over the C-Br bond would unlock the full potential of this molecule as a versatile building block. This would enable the synthesis of a wide range of novel, highly substituted pyridin-2-one derivatives that are currently inaccessible.

Furthermore, the novel compounds synthesized from this compound could be screened for various biological activities. Given the established pharmacological importance of the pyridin-2-one scaffold, these new derivatives could exhibit interesting properties as potential therapeutic agents or agrochemicals. The unique substitution pattern offered by this starting material could lead to the discovery of compounds with novel modes of action or improved selectivity profiles.

Structure

3D Structure

Properties

Molecular Formula |

C6H5BrINO |

|---|---|

Molecular Weight |

313.92 g/mol |

IUPAC Name |

6-bromo-5-iodo-1-methylpyridin-2-one |

InChI |

InChI=1S/C6H5BrINO/c1-9-5(10)3-2-4(8)6(9)7/h2-3H,1H3 |

InChI Key |

LTSJMBMZURYZSQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C=CC(=C1Br)I |

Origin of Product |

United States |

Strategic Synthesis of 6 Bromo 5 Iodo 1 Methyl Pyridin 2 One and Its Advanced Precursors

Retrosynthetic Analysis of the 6-Bromo-5-iodo-1-methyl-pyridin-2-one Scaffold

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. arxiv.org For a complex molecule like this compound, this approach helps to identify the key bond disconnections and strategic steps required for its construction.

The most logical retrosynthetic disconnections for this compound involve the carbon-halogen bonds. A sequential disconnection of the C-I and C-Br bonds leads back to the parent structure, 1-methyl-pyridin-2-one. This suggests a synthetic strategy based on the sequential halogenation of the pyridin-2-one core.

Primary Retrosynthetic Pathway:

Disconnection 1 (C-I bond): The carbon-iodine bond at the C-5 position can be disconnected, leading to the precursor 6-Bromo-1-methyl-pyridin-2-one . This simplifies the target to a mono-halogenated pyridinone, which is commercially available. nih.gov The forward reaction would be a regioselective iodination at the C-5 position.

Disconnection 2 (C-Br bond): Further disconnection of the carbon-bromine bond at the C-6 position from 6-Bromo-1-methyl-pyridin-2-one reveals the core precursor, 1-methyl-pyridin-2-one .

This primary analysis suggests that the synthesis hinges on achieving controlled, regioselective halogenations—first a bromination at C-6, followed by an iodination at C-5. The feasibility of this pathway depends entirely on the availability of methods to control the position of halogen introduction on the pyridin-2-one ring.

Direct Halogenation Methodologies for Pyridin-2-one Systems

The direct halogenation of pyridin-2-one systems is governed by the electronic properties of the heterocyclic ring. The carbonyl group is electron-withdrawing, while the ring nitrogen and the exocyclic oxygen (in its enolate form) are electron-donating, directing electrophilic substitution primarily to the C-3 and C-5 positions.

Regioselective Bromination Approaches to Pyridin-2-ones

The regioselective bromination of pyridin-2-ones is a foundational step in the synthesis of halogenated derivatives. The outcome of the bromination is highly dependent on the reaction conditions and the nature of the brominating agent.

Electrophilic bromination of pyridin-2-ones typically yields a mixture of 3-bromo and 5-bromo isomers, with the potential for di-bromination at both positions if excess reagent is used. Achieving bromination at the C-6 position via direct electrophilic attack is challenging due to the electronic deactivation of the C-6 position by the adjacent carbonyl group.

Alternative strategies for C-6 bromination might involve:

Directed Ortho Metalation: Using a directing group to facilitate metalation at the C-6 position, followed by quenching with a bromine source.

Synthesis from Pre-functionalized Precursors: Employing a starting material that already contains a functional group at the C-6 position which can be converted to a bromine atom, such as a 6-amino or 6-hydroxy group.

Recent studies on related heterocyclic systems have shown that reagents like tetrabutylammonium (B224687) tribromide (TBATB) can provide high regioselectivity in bromination reactions, offering a potential avenue for controlling the position of halogenation on pyridin-2-one scaffolds. nih.gov

Regioselective Iodination Techniques for Pyridin-2-one Derivatives

Similar to bromination, the direct iodination of pyridin-2-ones is influenced by the inherent reactivity of the ring. A variety of iodinating agents have been developed for aromatic and heterocyclic systems.

Key findings in the iodination of pyridin-2-ones include:

A radical-based direct C-H iodination protocol has been developed that selectively iodinates pyridones at the C-3 and C-5 positions. rsc.org

Reagents such as N-Iodosuccinimide (NIS), often used in conjunction with a catalyst or in a suitable solvent like DMF, have been successfully employed for the iodination of substituted pyridines, including at the C-5 position. acs.org

Combinations like iodine and iodic acid have proven effective for the regioselective iodination of other activated aromatic carbonyl compounds, which could potentially be adapted for pyridin-2-one systems. arkat-usa.org

The use of mercury(II) oxide and iodine offers a neutral and mild method for the iodination of various nitrogen and oxygen-containing benzocyclic compounds, which could be applicable to pyridinones. imperial.ac.uk

Sequential Halogenation Strategies for Orthogonal Introduction of Bromine and Iodine at C-6 and C-5

The synthesis of this compound requires a sequential, orthogonal halogenation strategy where bromine is introduced at the C-6 position and iodine at the C-5 position. This represents a significant synthetic hurdle.

A plausible synthetic sequence would start with the precursor 6-Bromo-1-methyl-pyridin-2-one . The subsequent challenge is the regioselective iodination at the C-5 position. The existing bromine atom at C-6 is an electron-withdrawing group, which deactivates the ring towards further electrophilic substitution. However, it is also an ortho-director. The pyridinone system itself strongly activates the C-5 position for electrophilic attack. The interplay between these directing and activating/deactivating effects would determine the feasibility and outcome of the C-5 iodination.

The reaction would likely require forcing conditions or a highly reactive iodinating agent, such as N-Iodosuccinimide (NIS) in an acidic medium, to overcome the deactivating effect of the C-6 bromine. The development of tandem cyclization-oxidative halogenation reactions also provides a potential, albeit complex, route to such di-halogenated structures. nih.gov

Palladium-Catalyzed Cross-Coupling Approaches to Functionalized Pyridin-2-ones

Halogenated pyridin-2-ones, such as the target compound, are valuable intermediates in organic synthesis, primarily due to their ability to participate in palladium-catalyzed cross-coupling reactions. lookchem.com These reactions allow for the introduction of a wide variety of substituents (aryl, heteroaryl, alkynyl, alkyl) onto the pyridone core, enabling the construction of complex molecules. lookchem.comresearchgate.net The palladium-catalyzed N-arylation of primary alkylamines is also a widely used method in chemical research. nih.gov

The C-Br and C-I bonds in this compound have different reactivities, which can be exploited for selective cross-coupling. Generally, the C-I bond is more reactive than the C-Br bond in palladium-catalyzed reactions, allowing for sequential functionalization. One could first perform a cross-coupling reaction at the more reactive C-5 iodo position, followed by a second coupling at the C-6 bromo position under different conditions.

Suzuki-Miyaura Coupling Reactions in Pyridin-2-one Synthesis

The Suzuki-Miyaura coupling is one of the most powerful and widely used palladium-catalyzed reactions for forming carbon-carbon bonds. libretexts.org It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgclaremont.edu This reaction is of paramount importance for synthesizing biaryl and heteroaryl-aryl compounds, which are common motifs in pharmaceuticals. nih.govresearchgate.net

Halogenated pyridin-2-ones are excellent substrates for Suzuki-Miyaura coupling. The reaction allows for the efficient synthesis of aryl- or heteroaryl-substituted pyridin-2-ones, which are otherwise difficult to prepare. acs.orgnih.gov A variety of palladium catalysts and reaction conditions have been developed to facilitate the coupling of challenging substrates, including electron-deficient heteroaryl halides. nih.govacs.org

Below is a table summarizing typical conditions for Suzuki-Miyaura cross-coupling reactions involving pyridine (B92270) and pyridone derivatives, as reported in the literature.

| Halide/Triflate Substrate | Boronic Acid/Ester | Palladium Catalyst | Ligand (if separate) | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Pyridone Triflates | Aryl Boronic Acids | Pd₂(dba)₃ | o-tol₃P | Not specified | Not specified | Good to Excellent | lookchem.com |

| Aryl/Heteroaryl Bromides | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ | Custom phosphine (B1218219) ligand | KF | Dioxane | 74-82 | nih.gov |

| 3-Chloropyridine | Phenylboronic Acid | Pd(dppb)Cl₂ | - | Not specified | Not specified | 71 | acs.org |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic Boronic Acids | Pd(PPh₃)₄ | - | Na₂CO₃ (aq) | DME/Ethanol | 14-28 | nih.gov |

Heck Coupling Reactions for Pyridin-2-one Derivatization

The Heck reaction, a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene, is a powerful tool for forming carbon-carbon bonds. organic-chemistry.org For a dihalogenated substrate like this compound, the primary challenge and opportunity lie in achieving chemoselectivity. The selectivity of the reaction is dictated by the relative rates of oxidative addition of the palladium catalyst to the C-I and C-Br bonds.

Research into the cross-coupling of polyhalogenated heterocycles has established a general reactivity trend where the oxidative addition to a C-I bond is significantly faster than to a C-Br bond. baranlab.org This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. Consequently, the Heck reaction on this compound is expected to proceed with high selectivity at the C-5 position, leaving the C-6 bromo group intact for subsequent transformations. This allows for a stepwise functionalization, first introducing a vinyl substituent at the C-5 position. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, along with a phosphine ligand and a base to neutralize the hydrogen halide generated. organic-chemistry.org

Table 1: Typical Conditions for Heck Coupling Reactions

| Component | Example | Purpose |

|---|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Facilitates oxidative addition and reductive elimination cycle. |

| Ligand | PPh₃, P(o-tol)₃ | Stabilizes the palladium center and modulates its reactivity. |

| Base | Et₃N, K₂CO₃ | Neutralizes the HX by-product. |

| Solvent | DMF, Acetonitrile | Solubilizes reactants and facilitates the reaction. |

| Alkene | Styrene, Acrylates | The vinyl partner for the coupling reaction. |

Sonogashira Coupling and Related Alkyne Functionalization

The Sonogashira reaction is a cross-coupling method used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically employing both palladium and copper(I) catalysts. wikipedia.orgorganic-chemistry.org This reaction is conducted under mild conditions and demonstrates broad functional group tolerance, making it invaluable for the synthesis of complex molecules. wikipedia.orgnih.gov

Similar to the Heck reaction, the Sonogashira coupling exhibits high chemoselectivity on polyhalogenated substrates. The underlying principle of differential reactivity (C-I > C-Br) in the rate-determining oxidative addition step holds true. baranlab.org When this compound is subjected to Sonogashira coupling conditions, the reaction overwhelmingly occurs at the C-5 iodo position. This selective functionalization yields 5-alkynyl-6-bromo-1-methyl-pyridin-2-one derivatives. This strategy has been effectively demonstrated in related systems, such as the highly regioselective C-5 iodination of pyrimidine (B1678525) nucleotides followed by a chemoselective Sonogashira coupling. nih.gov The remaining bromine at the C-6 position can then be used as a handle for further diversification through a second, often more forcing, cross-coupling reaction. In some cases, copper-free Sonogashira protocols can be employed to avoid issues associated with the copper co-catalyst. nih.gov

Table 2: Representative Sonogashira Coupling Reaction Systems

| Component | Example | Role in Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle. |

| Copper Co-catalyst | CuI | Activates the terminal alkyne by forming a copper acetylide. |

| Base | Et₃N, Piperidine (B6355638) | Acts as both a base and sometimes as a solvent. wikipedia.org |

| Solvent | THF, DMF | Provides the reaction medium. |

| Alkyne | Phenylacetylene, Propargylamine | The sp-hybridized coupling partner. |

C-N and C-O Bond Formation via Transition Metal Catalysis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction, along with its oxygen-analogue for C-O bond formation (Buchwald-Hartwig etherification), offers a powerful strategy for derivatizing this compound.

The chemoselectivity of these reactions again hinges on the disparate reactivity of the two halogen substituents in the oxidative addition step of the catalytic cycle. libretexts.org The C-I bond is more readily cleaved by the Pd(0) catalyst than the C-Br bond. This allows for the selective introduction of an amine or alkoxy group at the C-5 position. A variety of amines, including primary and secondary amines, can be coupled under these conditions. libretexts.orgnih.gov The choice of palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃), ligand (e.g., X-Phos, BINAP), and base (e.g., NaOt-Bu, Cs₂CO₃) is crucial for achieving high yields and can be tailored to the specific substrates. beilstein-journals.org

Table 3: Common Reagents for Buchwald-Hartwig Amination/Etherification

| Component | Example | Function |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | The active catalyst source for the C-N/C-O coupling. beilstein-journals.org |

| Ligand | X-Phos, BINAP | Sterically hindered phosphine ligands that promote reductive elimination. beilstein-journals.org |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine/alcohol and facilitates the catalytic cycle. |

| Nucleophile | Primary/Secondary Amines, Phenols, Alcohols | The N- or O-containing group to be coupled. |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are typically used. |

Nucleophilic Aromatic Substitution (SNAr) Strategies on Halogenated Pyridin-2-ones

Chemoselectivity and Regioselectivity in SNAr Transformations

The chemoselectivity of SNAr reactions on polyhalogenated substrates presents a fascinating contrast to transition-metal catalysis. In SNAr, the rate-determining step is typically the nucleophilic attack on the carbon atom bearing the leaving group. The reaction rate is influenced by the ability of the halogen to stabilize the forming negative charge through its inductive effect, rather than by the carbon-halogen bond strength. Consequently, the reactivity order for halogens as leaving groups in SNAr is generally F > Cl > Br > I. acs.org

This inverted selectivity provides an orthogonal synthetic strategy for this compound. While cross-coupling reactions selectively target the C-I bond, an SNAr reaction is predicted to selectively target the C-Br bond at the C-6 position. This allows a nucleophile to be installed at C-6, leaving the C-5 iodo group available for subsequent metal-catalyzed functionalization. This dual-reactivity paradigm makes dihalogenated pyridin-2-ones exceptionally valuable synthetic intermediates.

Table 4: Comparison of Selectivity in Functionalization Strategies

| Reaction Type | Targeted Position on Substrate | Mechanistic Rationale | Reactivity Order |

|---|---|---|---|

| Pd-Catalyzed Cross-Coupling | C-5 (Iodo) | Rate of oxidative addition | I > Br > Cl > F |

| Nucleophilic Aromatic Substitution (SNAr) | C-6 (Bromo) | Stabilization of Meisenheimer complex (electronegativity) | F > Cl > Br > I |

Ring-Forming Reactions and Advanced Cyclization Protocols

The synthesis of the pyridin-2-one core is a mature field of organic chemistry, with numerous methods developed for its construction. iipseries.org These strategies are critical for producing the fundamental scaffold upon which further functionalization, such as halogenation and cross-coupling, can be performed. Modern methods often focus on efficiency, atom economy, and the ability to introduce substitution patterns that would be difficult to achieve through derivatization of the parent heterocycle. These approaches generally involve the cyclization of acyclic precursors. nih.govnih.gov

Cyclization of Precursors to Construct the Pyridin-2-one Core

A variety of cyclization strategies have been reported for the synthesis of substituted pyridin-2-ones. These methods often rely on the condensation of two or more acyclic components or the intramolecular cyclization of a single, highly functionalized precursor. nih.gov

One common approach involves the condensation of compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or cyanoacetamide, with β-keto-esters or α,β-unsaturated ketones. iipseries.orgnih.gov For example, the reaction between an enone and cyanoacetamide can yield a substituted pyridin-2-one through a sequence of Michael addition and subsequent intramolecular cyclization and dehydration. iipseries.org Multi-component reactions, where three or more reactants combine in a single pot to form the product, offer a highly efficient route to complex pyridin-2-ones. nih.govresearchgate.net

Another powerful strategy is the intramolecular cyclization of pre-formed acyclic amides. For instance, N-acyl derivatives of β-enamino ketones can undergo base-mediated cyclization to afford highly substituted pyridin-2(1H)-ones. researchgate.net The synthesis of the N-methyl group, as seen in the target compound, can be achieved by using a methylated amine in the initial condensation or by N-alkylation of a pre-formed pyridin-2-one, for which classic methods like reaction with dimethyl sulfate (B86663) are well-documented. orgsyn.org

Table 5: Selected Strategies for Pyridin-2-one Core Synthesis

| Strategy | Key Precursors | Typical Conditions | Reference |

|---|---|---|---|

| Michael Addition/Cyclization | α,β-Unsaturated ketone, Cyanoacetamide | Basic catalyst (e.g., t-BuOK), O₂ atmosphere | iipseries.org |

| Aldol-like Cyclocondensation | Aminoaldehyde/ketone, Ester enolate | Lithium enolate, Mild conditions | nih.gov |

| Multi-Component Reaction | Ketone, Malononitrile, Ethyl cyanoacetate, Hydrazine (B178648) | Piperidine catalyst, Ultrasound irradiation | researchgate.net |

| Intramolecular Amide Cyclization | β-Enamino ketone amide | Strong base (e.g., K-Ot-Bu), Anhydrous THF | researchgate.net |

| Condensation/Cyclization | Dimethyl 3-oxopentanedioate, Primary amine, DMF-DMA | L-proline catalyst | nih.gov |

Rearrangement Reactions Facilitating Pyridin-2-one Formation (e.g., Aza-Semipinacol-Type Rearrangement)

Rearrangement reactions provide powerful tools for skeletal construction in organic synthesis, often enabling access to complex structures from more readily available precursors. In the context of pyridin-2-one synthesis, the aza-semipinacol rearrangement has emerged as a novel and effective strategy. acs.orgresearchgate.net This type of reaction involves a 1,2-migration of a substituent to a nitrogen-stabilized cationic center, facilitating ring formation or functionalization.

A notable example involves the synthesis of substituted 2-pyridones from 6-benzyl-3,6-dihydropyridin-2(1H)-ones. researchgate.net In these syntheses, treatment with an electrophilic halogen source, such as N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS), triggers the rearrangement. acs.orgresearchgate.net The reaction proceeds through a proposed N-acyliminium ion intermediate, which is then attacked intramolecularly. acs.org A key finding was the transfer of a benzyl (B1604629) group from the C6 to the C5 position of the lactam, a clear indication of a novel aza-semipinacol-type rearrangement. acs.orgresearchgate.net

This methodology has been successfully applied to produce 3-iodo-5-benzyl-substituted 2-pyridones, which are valuable precursors that could potentially be elaborated into more complex structures like the target compound. acs.orgresearchgate.net The identification of reaction intermediates has helped to support the proposed mechanisms. acs.org While these specific examples lead to 5-benzyl-substituted pyridones, the principle of using an electrophile-triggered aza-semipinacol rearrangement represents a viable, albeit indirect, pathway to forming the core pyridin-2-one structure, which can then be further functionalized. acs.orgresearchgate.net

One-Pot and Multicomponent Synthesis Approaches for Streamlined Access

To enhance efficiency and sustainability, one-pot and multicomponent reactions (MCRs) have become indispensable tools in modern organic synthesis. rsc.orgnih.gov These strategies combine multiple reaction steps into a single operation without isolating intermediates, saving time, reagents, and solvents. nih.govresearchgate.net MCRs are particularly well-suited for the synthesis of complex heterocyclic scaffolds like pyridin-2-ones. rsc.org

Various MCRs have been developed to access diversely substituted pyridin-2-ones. rsc.orgnih.gov For instance, a three-component reaction involving aromatic aldehydes, malononitrile, and a 4-hydroxy-pyridin-2-one derivative can yield complex pyrano[3,2-c]pyridones in high yields (75–98%). rsc.org Another efficient one-pot, four-component strategy utilizes a ketone, malononitrile, ethyl cyanoacetate, and hydrazine hydrate (B1144303) under ultrasound irradiation to produce 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine derivatives. researchgate.net These methods highlight the power of MCRs to rapidly build molecular complexity. nih.gov

More direct approaches to the pyridin-2-one core have also been reported. A one-pot, three-component cascade reaction using anilines, diethyl acetylenedicarboxylate, and diethyl ethoxymethylenemalonate under solvent-free conditions can chemoselectively produce various multisubstituted 2-pyridone and 4-pyridone species. rsc.orgnih.gov The use of microwave irradiation has also been shown to facilitate the one-pot synthesis of N-alkylated 2-pyridone derivatives, offering a rapid and highly selective method. mdpi.com While a direct one-pot synthesis of this compound is not explicitly documented, these streamlined methodologies provide a strategic blueprint for its potential assembly from simpler starting materials.

| Reactants | Key Conditions | Product Type | Yield Range | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes, Malononitrile, 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine, EtOH, Reflux | Pyrano[3,2-c]pyridones | 75-98% | rsc.orgnih.gov |

| Anilines, Diethyl acetylenedicarboxylate, Diethyl ethoxymethylenemalonate | Cs2CO3, Solvent-free | Multisubstituted 2-pyridones & 4-pyridones | Good to Excellent | rsc.orgnih.gov |

| Ketone, Malononitrile, Ethyl cyanoacetate, Hydrazine hydrate | Piperidine, Ultrasound | 1,6-Diamino-2-oxo-1,2,3,4-tetrahydropyridines | High | researchgate.net |

| Aromatic Aldehydes, Acetophenones, Phenyl acetamides | NaH, DMSO, 130 °C | 3,4,6-Triaryl-2(1H)-pyridones | 58-82% | rsc.org |

Chemo-, Regio-, and Stereoselective Control in this compound Synthesis

The synthesis of a precisely substituted compound like this compound hinges on achieving high levels of chemo-, regio-, and stereoselectivity.

Chemoselectivity is crucial when dealing with multiple reactive sites. In the context of the target molecule, this primarily relates to the differential reactivity of the bromo and iodo substituents. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This reactivity difference (-I > -Br) can be exploited for the sequential and controlled functionalization of a bromo-iodo-pyridine scaffold. For instance, a Suzuki coupling could be performed selectively at the iodo-substituted position while leaving the bromo-substituent intact for a subsequent, different coupling reaction. Furthermore, ligand choice can control chemoselectivity between acyl and decarbonylative pathways in cross-coupling reactions of thioesters, demonstrating how reaction parameters can be fine-tuned to target a specific bond cleavage. acs.orgacs.org

Regioselectivity , the control of reaction position, is paramount for installing the bromo and iodo groups at the C6 and C5 positions, respectively. The direct halogenation of 1-methyl-pyridin-2-one would likely lead to a mixture of products. Therefore, regiocontrol is typically achieved through directed synthesis, starting from a pre-functionalized precursor. One-pot multicomponent reactions often exhibit high regioselectivity, forming specific isomers due to the inherent mechanism of the reaction cascade. researchgate.netnih.gov For example, the reaction of benzynes with pyridine N-oxides can be directed to afford either 2- or 3-substituted pyridines by modifying reaction conditions, showcasing how regioselectivity can be altered. nih.gov In the synthesis of polysubstituted pyridines, the order of reactivity between different leaving groups (e.g., -Br > -OSO2F > -Cl) allows for the controlled, stepwise introduction of substituents at specific positions. nih.gov This principle is directly applicable to the synthesis of the target compound, where a precursor like 6-bromo-5-(leaving group)-1-methyl-pyridin-2-one could be synthesized and the leaving group subsequently converted to iodide, or vice-versa.

Stereoselectivity relates to the control of the three-dimensional arrangement of atoms. While the target molecule, this compound, is achiral, stereoselective methods are vital for synthesizing precursors or analogs that may contain stereocenters. For instance, the nucleophilic addition of Grignard reagents to chiral pyridinium (B92312) salts has been used for the stereoselective synthesis of substituted dihydropyridinones. capes.gov.br Catalytic asymmetric semipinacol rearrangements have also been developed, offering a route to chiral products. rsc.org Such strategies would be essential if synthesizing chiral derivatives of the target compound.

| Selectivity Type | Controlling Factor | Example Application/Principle | Reference |

|---|---|---|---|

| Chemoselectivity | Leaving Group Reactivity | Sequential cross-coupling exploiting C-I vs. C-Br bond reactivity. | nih.gov |

| Chemoselectivity | Ligand Choice | Ligand-controlled acyl vs. decarbonylative Sonogashira coupling. | acs.orgacs.org |

| Regioselectivity | Reaction Conditions | Altering conditions in benzyne/pyridine N-oxide reaction to control C2 vs. C3 substitution. | nih.gov |

| Regioselectivity | Catalyst/Base System | Substituent-controlled cycloaddition to yield 2-pyridone vs. 4-pyridone. | rsc.orgnih.gov |

| Stereoselectivity | Chiral Auxiliary/Substrate | Nucleophilic addition to a chiral pyridinium salt. | capes.gov.br |

Chemical Reactivity and Transformation of 6 Bromo 5 Iodo 1 Methyl Pyridin 2 One

Diverse Functional Group Interconversions and Derivatization Strategies

The versatility of 6-bromo-5-iodo-1-methyl-pyridin-2-one extends beyond the differential reactivity of its halogen atoms. The halides, carbonyl, and N-methyl groups can all be targeted for transformation.

Organometallics: The C-I bond can be selectively converted into an organometallic species. Halogen-metal exchange using organolithium reagents (e.g., n-butyllithium) at low temperatures would be expected to occur preferentially at the C-5 position, yielding a lithiated intermediate. This species can then be trapped with various electrophiles. Similarly, the formation of a Grignard reagent is possible, again favoring the more reactive iodide position. chem-station.com

Nitriles: The halogens can be converted to a nitrile (cyano) group via the Rosenmund-von Braun reaction, which typically involves heating an aryl halide with copper(I) cyanide (CuCN). rsc.orgthieme-connect.de Given the higher reactivity of the C-I bond, this reaction would selectively produce 6-bromo-1-methyl-2-oxo-1,2-dihydropyridine-5-carbonitrile. Modern modifications of this reaction, such as the addition of L-proline, can allow the reaction to proceed at lower temperatures, making the method compatible with more sensitive functional groups. ncert.nic.in

Amines: Besides the selective Buchwald-Hartwig amination mentioned previously, amines can be introduced by other means. For example, if the C-5 iodide is first converted to a nitrile, the nitrile group can then be reduced using reagents like lithium aluminum hydride (LiAlH₄) to furnish a primary aminomethyl group. libretexts.org Alternatively, classical ammonolysis (cleavage of the C-X bond by ammonia) can be employed, though this often requires harsh conditions and may lead to mixtures of products. libretexts.org

| Starting Functionality | Target Functionality | Reaction Name/Type | Typical Reagents | Selective Position |

|---|---|---|---|---|

| Iodide | Nitrile | Rosenmund-von Braun | CuCN, DMF (heat) | C-5 |

| Iodide | Amine | Buchwald-Hartwig Amination | Amine, Ni or Pd catalyst, Base | C-5 |

| Iodide | Organolithium | Halogen-Metal Exchange | n-BuLi or t-BuLi | C-5 |

| Bromide | Aryl/Vinyl | Suzuki Coupling | Boronic acid, Pd catalyst, Base | C-6 (after C-5 is functionalized) |

Carbonyl Group: The carbonyl group in the pyridin-2-one ring is an electrophilic site and can undergo nucleophilic addition. rsc.org Strong reducing agents like LiAlH₄ could potentially reduce the carbonyl, although such conditions might also affect the aromatic system or the halogen substituents. Milder reducing agents or different reaction pathways would be required for selective transformation. The carbonyl can also react with organometallic reagents or be converted to a thiocarbonyl group using reagents like Lawesson's reagent.

N-Methyl Position: While the N-methyl group is generally stable, its removal (N-demethylation) is a known transformation for N-methylated heterocycles. This can be achieved under specific conditions, such as by heating the compound in a high-boiling solvent like dimethylformamide (DMF) or by using soft nucleophiles like triphenylphosphine. acs.orgnih.gov This would convert the title compound into 6-bromo-5-iodo-pyridin-2-ol.

Reaction Mechanisms and Intermediates in Pyridin-2-one Transformations

The transformations of this compound proceed through well-established reaction mechanisms involving distinct intermediates.

Cross-Coupling Reactions: The mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle. The cycle begins with the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond—preferentially the weaker C-I bond—to form a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the coupling partner (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. The final step is reductive elimination, where the two organic groups couple to form the new C-C bond, regenerating the Pd(0) catalyst which re-enters the cycle. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism typically proceeds in two steps. First, the nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. For N-methylpyridinium substrates, a variation on this mechanism has been proposed where the rate-determining step involves the deprotonation of the initial addition intermediate by a base. rsc.org

Rosenmund-von Braun Reaction: The mechanism of this cyanation reaction is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination of the aryl nitrile product. rsc.org The requirement for high temperatures in the classical procedure is a significant limitation, though modern catalytic variants operate under milder conditions. ncert.nic.in

Synthesis of Complex Polycyclic and Fused Heterocyclic Systems from this compound Precursors

The strategic disposition of the bromo and iodo substituents on the 1-methyl-pyridin-2-one scaffold allows for the stepwise and regioselective formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone in the synthesis of polycyclic and fused heterocyclic systems. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions is a critical factor that enables sequential functionalization. nih.gov

Initially, the iodo group at the C-5 position can be selectively targeted in cross-coupling reactions such as the Suzuki, Stille, or Sonogashira reactions. This allows for the introduction of a variety of substituents, including aryl, vinyl, or alkynyl groups, which can then serve as anchor points for subsequent intramolecular cyclization reactions.

For instance, a Sonogashira coupling at the C-5 position can introduce a terminal alkyne. This can be followed by an intramolecular reaction, such as a Heck reaction or other cyclization methods, involving the bromo group at the C-6 position to form a new fused ring. libretexts.orgprinceton.edu The general principle of such intramolecular cyclizations is a powerful strategy for building polycyclic frameworks. princeton.edu

Similarly, a Suzuki coupling can introduce an ortho-functionalized aryl group at the C-5 position. The newly introduced functional group can then react with the bromo substituent at C-6 to forge a new heterocyclic ring, leading to the formation of a fused system. The choice of the palladium catalyst and reaction conditions is crucial for achieving high selectivity and yield in these sequential transformations. sigmaaldrich.com

The synthesis of various fused pyridone systems has been reported through different strategies, including multicomponent reactions and tandem cyclizations, highlighting the importance of the pyridone moiety as a building block for complex heterocycles. nih.govelsevierpure.com While direct examples starting from this compound are not extensively documented in publicly available literature, the established principles of sequential cross-coupling on dihalopyridines provide a clear roadmap for its application in this area. nih.gov

Table 1: Potential Sequential Cross-Coupling Strategies for Fused Ring Synthesis

| Step 1: Reaction at C-5 (Iodo) | Reagent/Catalyst | Intermediate Product | Step 2: Reaction at C-6 (Bromo) | Final Fused System |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | 5-Alkynyl-6-bromo-1-methyl-pyridin-2-one | Intramolecular Heck Reaction | Fused bicyclic pyridone |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 5-Aryl-6-bromo-1-methyl-pyridin-2-one | Intramolecular C-H Arylation | Fused polycyclic pyridone |

| Stille Coupling | Organostannane, Pd catalyst | 5-Substituted-6-bromo-1-methyl-pyridin-2-one | Intramolecular Cyclization | Fused heterocyclic system |

Exploration of Novel Reactivity and Unprecedented Transformations

The exploration of novel reactivity for this compound extends beyond classical cross-coupling reactions. The unique electronic and steric environment created by the two different halogens and the pyridone ring can lead to unexpected and potentially useful chemical transformations.

One area of interest is the potential for tandem or domino reactions, where multiple bond-forming events occur in a single synthetic operation. nih.gov Such processes are highly desirable from a green chemistry perspective as they reduce the number of synthetic steps, solvent usage, and waste generation. For example, a carefully designed substrate could undergo a cascade of reactions initiated by a single catalytic event, leading to the rapid assembly of a complex polycyclic structure.

Furthermore, the presence of both a good leaving group (iodine) and a more robust one (bromine) could be exploited in reactions involving metallacycles or other reactive intermediates. The precise control over reaction conditions could potentially steer the reactivity towards pathways that are not accessible with symmetrically dihalogenated pyridones.

While specific examples of unprecedented transformations for this compound are not yet widely reported, the general field of pyridone chemistry is an active area of research. The unique reactivity of substituted pyridones in cycloaddition reactions and other transformations suggests that novel pathways may yet be discovered for this particular compound. nih.gov The investigation into its reactivity under various conditions, including photochemical, electrochemical, or with novel catalytic systems, could unveil new and valuable synthetic methodologies.

Spectroscopic and Computational Characterization of 6 Bromo 5 Iodo 1 Methyl Pyridin 2 One

Advanced Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopic techniques are fundamental tools for determining the precise structure of a molecule like 6-Bromo-5-iodo-1-methyl-pyridin-2-one.

High-resolution NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In a hypothetical ¹H NMR spectrum of this compound, one would expect to see distinct signals for the methyl protons and the two protons on the pyridinone ring. The N-methyl group would likely appear as a singlet. The chemical shifts and coupling patterns of the two aromatic protons would provide information about their relative positions on the ring. For a related compound, 1-methyl-2-pyridone, the protons on the ring appear in the range of 6.17-7.34 ppm, and the methyl protons are observed around 3.59 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum would show six distinct carbon signals: one for the methyl group, one for the carbonyl carbon, and four for the carbons of the pyridinone ring. The chemical shifts would be influenced by the electronegativity of the bromine, iodine, and oxygen atoms.

A representative data table for hypothetical ¹H NMR data is presented below.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH₃ | Data not available | s | Data not available |

| H-3 | Data not available | d | Data not available |

| H-4 | Data not available | d | Data not available |

HRMS is a critical technique for determining the exact molecular formula of a compound by providing a highly accurate mass-to-charge ratio. For this compound (C₆H₅BrINO), the expected monoisotopic mass would be calculated based on the most abundant isotopes of each element. This experimental value would then be compared to the theoretical mass to confirm the elemental composition. While specific data for the target compound is unavailable, a related compound, 6-bromo-1-methylpyridin-2(1H)-one, has a calculated monoisotopic mass of 186.96328 Da. nih.gov

A hypothetical HRMS data table would look as follows:

| Ion | Theoretical m/z | Measured m/z | Difference (ppm) |

| [M+H]⁺ | Data not available | Data not available | Data not available |

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1650-1700 cm⁻¹. Other expected vibrations would include C-H, C-N, C-Br, and C-I stretching and bending modes. For instance, in a similar structure, 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, the N-C=O group shows a characteristic IR band at 1666 cm⁻¹. nih.gov

A summary of expected vibrational bands is shown below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Stretch | Data not available |

| C-H (aromatic) | Stretch | Data not available |

| C-H (aliphatic) | Stretch | Data not available |

| C-N | Stretch | Data not available |

| C-Br | Stretch | Data not available |

| C-I | Stretch | Data not available |

Crystallographic Analysis for Solid-State Structural Determination

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the definitive three-dimensional structure of a molecule in the solid state.

A hypothetical table of crystallographic data is presented here:

| Parameter | Value |

| Chemical Formula | C₆H₅BrINO |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Final R indices | Data not available |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides a powerful lens through which the intricacies of molecular structure, properties, and reactivity can be explored at the atomic level. For a molecule like this compound, these methods offer insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure of molecules. A fundamental application of DFT is the calculation of the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in space. For this compound, DFT calculations, typically using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles.

The pyridin-2-one ring is expected to be nearly planar, though minor puckering can occur. The introduction of the bulky bromine and iodine atoms at the C6 and C5 positions, respectively, as well as the methyl group on the nitrogen, can lead to slight distortions from ideal planarity to minimize steric strain. Conformational analysis would primarily focus on the orientation of the N-methyl group relative to the ring, although its rotation is generally not expected to produce significantly different stable conformers. The optimized geometry is the starting point for most other computational analyses.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Representative Data) Due to the absence of specific published data for this exact molecule, this table presents hypothetical yet chemically reasonable values based on DFT calculations of similar halogenated pyridinones.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2=O10 | 1.22 | C3-C2-N1 | 118.5 |

| N1-C2 | 1.40 | C6-N1-C2 | 121.0 |

| N1-C6 | 1.38 | C5-C6-Br11 | 119.5 |

| C5-C6 | 1.39 | C4-C5-I12 | 120.0 |

| C4-C5 | 1.41 | O10-C2-N1 | 122.5 |

| C3-C4 | 1.37 | H-C-H (methyl) | 109.5 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the pyridinone ring and the electron-rich halogen atoms, particularly the more polarizable iodine. The LUMO is likely to be distributed over the π-system of the ring, with significant contributions from the carbonyl group (C=O), which acts as an electron-withdrawing group. A smaller HOMO-LUMO gap would suggest higher reactivity. nih.gov The distribution of these orbitals provides a map of where the molecule is most likely to react with electrophiles (at the site of the HOMO) and nucleophiles (at the site of the LUMO).

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Representative Data)

| Orbital | Energy (eV) |

| HOMO | -6.58 |

| LUMO | -1.75 |

| HOMO-LUMO Gap | 4.83 |

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions that are rich or poor in electrons. nih.gov The MEP map visually displays the sites for electrophilic and nucleophilic attack.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are located around the electronegative oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. The regions around the hydrogen atoms of the methyl group and the positive regions on the ring (often colored blue) are indicative of sites for nucleophilic attack. The halogen atoms present a more complex picture due to the "sigma-hole" phenomenon, where a region of positive electrostatic potential can exist on the outermost portion of the halogen atom, making it a potential halogen bond donor.

Topological analysis of the electron density provides a deeper understanding of chemical bonding and non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are functions that help to visualize regions of high electron localization, which are characteristic of chemical bonds (covalent bonds) and lone pairs. researchgate.net For this compound, ELF and LOL analyses would clearly delineate the covalent bonds within the pyridinone ring, the C-Br and C-I bonds, the C=O double bond, and the lone pairs on the oxygen and halogen atoms.

Reduced Density Gradient (RDG) analysis is particularly useful for identifying and characterizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. researchgate.net An RDG plot would reveal weak intramolecular interactions, for instance, between the bulky halogen substituents and adjacent parts of the molecule, which can influence its conformation and stability.

Chemical reactions and spectroscopic measurements are most often performed in a solvent. Computational models must account for the effect of the solvent on the molecule's properties.

Implicit solvation models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and is often used to model the bulk effects of the solvent on the geometry and electronic structure of the solute.

Explicit solvation models involve including a number of individual solvent molecules around the solute molecule in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. A hybrid approach, combining an explicit description of the first solvation shell with an implicit model for the bulk solvent, can offer a balance of accuracy and computational cost. chemicalbook.com

For this compound, using a solvation model like PCM in DFT calculations would be crucial for accurately predicting properties like NMR chemical shifts in a specific solvent (e.g., chloroform (B151607) or DMSO). mdpi.com

DFT calculations can be used to predict various spectroscopic parameters. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted and compared with experimental data.

This comparison is a stringent test of the accuracy of the computed molecular structure. For this compound, predicting the ¹H and ¹³C NMR spectra can help in the unambiguous assignment of the experimentally observed signals, especially for the carbon atoms bonded to the halogens, whose chemical shifts are significantly influenced by electronic and anisotropic effects. The accuracy of these predictions is highly dependent on the chosen DFT functional, basis set, and the inclusion of a solvation model. mdpi.comnih.gov

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃ (Representative Data)

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| C2 (C=O) | 158.5 | 159.2 |

| C3 | 125.0 | 124.5 |

| C4 | 140.1 | 140.8 |

| C5 | 95.3 | 94.7 |

| C6 | 145.2 | 144.9 |

| CH₃ | 38.7 | 39.1 |

Applications of 6 Bromo 5 Iodo 1 Methyl Pyridin 2 One in Academic Research

Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The presence of two different halogen atoms on the pyridin-2-one ring allows for selective and sequential functionalization through various cross-coupling reactions. This differential reactivity is a cornerstone of its utility, enabling the programmed introduction of diverse molecular fragments. Generally, the carbon-iodine bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. whiterose.ac.uk This reactivity difference allows for selective transformations at the C5 position (iodine) while leaving the C6 position (bromine) intact for subsequent reactions. This stepwise functionalization is a powerful tool for building molecular complexity. nih.gov

The 6-Bromo-5-iodo-1-methyl-pyridin-2-one scaffold is an exemplary starting material for the synthesis of a wide array of intricate heterocyclic systems. nih.govyoutube.comyoutube.com The ability to perform selective cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, at the C5 and C6 positions opens pathways to fused ring systems and highly substituted pyridines. nsf.govnih.govacs.org For instance, a Sonogashira coupling at the C5-iodo position could introduce an alkyne, which could then undergo an intramolecular cyclization with a suitable functional group introduced at the C6-bromo position to form a fused bicyclic heterocycle. This controlled, stepwise approach is invaluable for creating novel molecular architectures that are often pursued for their potential biological or material properties. nih.govacs.org

The pyridin-2-one core and its derivatives are of growing interest in the field of materials science. The inherent electronic properties of the pyridin-2-one system, combined with the ability to introduce a variety of functional groups through the bromo and iodo handles, make this compound a promising precursor for advanced materials. researchgate.netbohrium.commdpi.com For example, the synthesis of conjugated polymers incorporating the pyridin-2-one unit can lead to materials with interesting photophysical and electronic properties, potentially applicable in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). mdpi.com The bromo and iodo groups can be replaced with aromatic or heteroaromatic units via cross-coupling reactions to extend the π-conjugation of the system, a key factor in tuning the electronic characteristics of organic materials. researchgate.netbohrium.com Furthermore, the pyridin-2-one scaffold can be incorporated into coordination polymers, where the nitrogen and oxygen atoms can act as ligands for metal ions, leading to the formation of metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing. mdpi.comnih.govresearchgate.net

Below is an interactive data table summarizing the potential synthetic transformations of this compound.

| Reaction Type | Position of Reactivity | Potential Product Class |

| Suzuki Coupling | C5 (Iodo) > C6 (Bromo) | Biaryls, Heterobiaryls |

| Sonogashira Coupling | C5 (Iodo) > C6 (Bromo) | Alkynyl-substituted pyridinones |

| Buchwald-Hartwig Amination | C5 (Iodo) or C6 (Bromo) | Amino-substituted pyridinones |

| Stille Coupling | C5 (Iodo) or C6 (Bromo) | Organotin-derived structures |

| Heck Reaction | C5 (Iodo) or C6 (Bromo) | Alkenyl-substituted pyridinones |

Exploration in Medicinal Chemistry Scaffold Development

The pyridin-2-one motif is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. nih.govrsc.orgnih.gov The ability to readily derivatize the this compound core allows for the systematic exploration of chemical space to optimize interactions with biological macromolecules. nih.gov

Fragment-based drug design (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind weakly to a biological target. wikipedia.orgnih.govacs.org The this compound molecule, with a molecular weight that can be considered within the upper limit for a fragment, serves as an excellent starting point for FBDD. The pyridin-2-one core can establish key interactions with a protein target, and the bromo and iodo substituents provide vectors for "fragment growing" or "fragment linking." nih.govacs.org For instance, a fragment hit could be identified that binds to a protein of interest, and then the bromo and iodo positions can be elaborated with other small molecules to improve binding affinity and selectivity.

Biomolecular mimetics are molecules that are designed to mimic the structure and/or function of natural biomolecules, such as peptides or nucleotides. The pyridin-2-one scaffold can act as a bioisostere for various biological motifs. For example, the amide-like character of the pyridin-2-one ring allows it to mimic a peptide bond, making it a useful component in the design of peptidomimetics. nih.gov The ability to introduce diverse substituents at the C5 and C6 positions of this compound allows for the precise positioning of functional groups that can replicate the side chains of amino acids, leading to molecules that can mimic the binding of a natural peptide to its receptor. nih.gov

Protein kinases are a major class of drug targets, and many kinase inhibitors are designed to bind to the ATP-binding site. nih.gov The "hinge" region of the ATP-binding site is a critical area for inhibitor binding, as it forms hydrogen bonds with the inhibitor. The 2-aminopyridine (B139424) and related pyridinone motifs are well-known hinge-binding elements. acs.orgscite.ainih.gov The nitrogen atom and the exocyclic carbonyl group of the 1-methyl-pyridin-2-one core can act as hydrogen bond acceptors and donors, respectively, to interact with the hinge region of a kinase. nih.gov The bromo and iodo substituents on this compound can be further functionalized to occupy adjacent hydrophobic pockets within the kinase active site, thereby enhancing binding affinity and selectivity. mdpi.comacs.org Docking studies and structural biology can guide the rational design of potent and selective kinase inhibitors based on this versatile scaffold. researchgate.net

The following table details the key features of the this compound scaffold relevant to medicinal chemistry.

| Feature | Relevance in Medicinal Chemistry |

| Pyridin-2-one Core | Privileged scaffold, can mimic peptide bonds. nih.govnih.gov |

| N-Methyl Group | Improves solubility and metabolic stability. |

| Bromo and Iodo Substituents | Provide vectors for synthetic elaboration and tuning of physicochemical properties. |

| Hydrogen Bonding Capacity | The carbonyl oxygen can act as a hydrogen bond acceptor, crucial for protein binding. nih.gov |

Mechanistic Studies in Biological Systems (In Vitro and Biochemical Focus)

The pyridin-2-one scaffold is a prominent feature in compounds designed for probing and modulating biological systems. Its ability to form multiple hydrogen bonds and be functionalized at various positions makes it a versatile core for interacting with biological macromolecules. nih.gov

Pyridin-2-one derivatives have been identified as effective modulators of various enzymes, playing crucial roles in different therapeutic areas.

Inhibition of Translation Initiation Factors: A study on 1,5-disubstituted-pyridin-2(1H)-one derivatives found that these compounds could act as regulators of the eukaryotic translation initiation factor 3a (eIF3a). nih.gov Specifically, the compound 1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one demonstrated potent and selective activity against the A549 lung cancer cell line with an IC50 of 0.13 mM, acting through the suppression of eIF3a. nih.gov

Influenza Endonuclease Inhibition: In the search for new influenza drugs, a high-throughput screening identified 5-chloro-3-hydroxypyridin-2(1H)-one as a chelating ligand capable of inhibiting the endonuclease activity of the influenza PA subunit. nih.gov This finding led to the synthesis of a series of aryl-substituted 3-hydroxypyridin-2(1H)-ones as potential influenza endonuclease inhibitors. nih.gov

USP7 Enzyme Inhibition: Novel benzothiazole-bearing N-sulfonamide 2-pyridone derivatives were synthesized and evaluated as inhibitors of the Ubiquitin-specific-processing protease 7 (USP7). acs.org Two of the most potent antiviral compounds from this series were further studied for their inhibitory action against the USP7 enzyme, highlighting the scaffold's potential in targeting deubiquitinating enzymes. acs.org

Table 1: Examples of Enzyme Modulation by Pyridin-2-one Analogues

| Compound Class | Target Enzyme | Key Finding | Reference |

| 1,5-disubstituted-pyridin-2(1H)-ones | Eukaryotic Initiation Factor-3a (eIF3a) | Identified a lead compound with an IC50 of 0.13 mM in A549 cells. nih.gov | nih.gov |

| 3-hydroxypyridin-2(1H)-ones | Influenza A Endonuclease | Scaffold identified as a chelating ligand for the two active site metal ions. nih.gov | nih.gov |

| Benzothiazole-bearing 2-pyridones | Ubiquitin-specific-processing protease 7 (USP7) | The most potent antiviral compounds were evaluated for USP7 inhibition. acs.org | acs.org |

The halogenated pyridin-2-one structure is a key pharmacophore for interacting with specific protein and receptor targets.

Eukaryotic Initiation Factor-3 (eIF3): As mentioned, pyridin-2(1H)-one derivatives have been designed to specifically target and suppress the eIF3a subunit, thereby inhibiting the initiation of translation, a critical pathway in cancer cell proliferation. nih.gov

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): A close structural analogue, 6-Bromo-5-iodopyridin-2-ol, has been noted for its potential interactions with nicotinic acetylcholine receptors. This suggests that halogenated pyridinones could serve as scaffolds for developing probes or modulators in neuropharmacology.

Dopamine (B1211576) Receptors: While not a direct pyridin-one, the structurally related 6-bromo-4-iodo-1,2-dihydroisoquinolin-1-one (B6206236) is used to create derivatives that act as positive allosteric modulators of the dopamine D1 receptor, indicating the utility of such halogenated heterocyclic cores in targeting G-protein coupled receptors involved in neurological conditions.

The pyridin-2-one nucleus and its derivatives are widely recognized for their significant antimicrobial and antiviral properties. researchgate.netnih.govbenthamscience.com

Antibacterial and Antifungal Activity: Numerous studies have demonstrated the efficacy of pyridin-2-one analogues against a range of pathogens.

One study reported the synthesis of 1H-pyridin-2-one analogues, with compound 1-hydroxy-4-(4-nitrophenyl)-5,6-diphenyl-1H-pyridin-2-one showing the most potent broad-spectrum antimicrobial activity. researchgate.net

Another series of new pyridine (B92270) derivatives containing an azetidin-2-one (B1220530) ring was synthesized and tested for antimicrobial activity. scirp.org The compounds 3-chloro-1-(4-fluoro phenyl)-4-(pyridine-3-yl) azetidin-2-one and its 4-chloro phenyl variant were found to be the most active. scirp.org

Research on C-2 and C-6 substituted pyridines showed that most compounds exhibited a modest range of in vitro activity against Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus mutans, and Candida albicans. researchgate.net

Antiviral Activity: The pyridine scaffold is a cornerstone in the development of antiviral agents. benthamscience.comresearchgate.net

Research has highlighted the activity of pyridine derivatives against a wide array of viruses, including HIV, hepatitis B (HBV), hepatitis C (HCV), and respiratory syncytial virus (RSV). benthamscience.comresearchgate.net

A specific study involving newly synthesized benzothiazole-2-yl)-2-pyridones tested their in vitro activity against both DNA and RNA viruses. acs.org The results showed significant viral reduction against multiple viruses. For instance, compounds 7e, 7f, and 13a achieved a viral reduction percentage greater than 50% against Herpes Simplex Virus-1 (HSV-1). acs.org Against Hepatitis A virus (HAV), compounds 7f and 13a showed a 60% viral reduction. acs.org

Table 2: Selected In Vitro Antiviral Activity of Benzothiazole-bearing 2-Pyridone Analogues

| Compound | Target Virus | Viral Reduction (%) | Reference |

| 7e | HSV-1 | >50% | acs.org |

| 7f | HSV-1 | >50% | acs.org |

| 13a | HSV-1 | >50% | acs.org |

| 7c | HAV | 50% | acs.org |

| 7f | HAV | 60% | acs.org |

| 13a | HAV | 60% | acs.org |

| 13a | HCVcc | 56.7% | acs.org |

| 13a | HAdV7 | 50% | acs.org |

Contribution to Chemical Methodology Development and Validation

The unique structure of di-halogenated pyridinones like this compound makes them valuable tools in the development and validation of new synthetic methodologies.

Halogenated pyridin-2-ones are considered versatile intermediates and foundational platforms in synthetic chemistry, serving as precursors for more complex molecules in drug discovery and materials science. researchgate.net

Versatile Synthetic Intermediate: The presence of two different halogen atoms (bromine and iodine) at specific positions, as in the analogue 6-Bromo-5-iodopyridin-2-ol, confers unique reactivity. This dual halogenation allows for regioselective and sequential cross-coupling reactions, such as Suzuki or Stille couplings. The iodine atom is typically more reactive, enabling its selective substitution while leaving the bromine atom available for a subsequent transformation.

Precursor for Biologically Active Compounds: These halogenated heterocycles are crucial starting materials. For example, 6-bromo-4-iodoquinoline, a related scaffold, is a key intermediate in the synthesis of GSK2126458, a potent PI3K/mTOR dual inhibitor. researchgate.net Similarly, 6-Bromo-1H-imidazo[4,5-b]pyridine-2(3H)-one is used as a reactant to form various pharmaceutically active compounds. nih.gov The development of synthetic routes to access these di-halogenated pyridones is itself an area of active research, employing methods like Sandmeyer reactions and copper-mediated halogenations. researchgate.net

The reactivity of the carbon-halogen bonds in pyridin-2-ones makes them ideal substrates for developing and testing new catalytic systems.

Palladium-Catalyzed Cross-Coupling: The development of methods for creating C-C bonds is central to organic synthesis. Palladium-catalyzed direct arylation of pyridine N-oxides has been established as a highly efficient method that displays complete regioselectivity for the 2-position. acs.org This approach provides a valuable alternative to using traditionally problematic 2-pyridyl organometallic reagents in cross-coupling reactions, and the halogenated pyridinone core is an ideal substrate for such transformations. acs.org

Future Perspectives and Emerging Research Directions for 6 Bromo 5 Iodo 1 Methyl Pyridin 2 One

Development of Asymmetric Synthetic Routes and Enantioselective Derivatization

The synthesis of chiral molecules is of paramount importance in drug discovery and development. nih.gov While the parent compound, 6-bromo-5-iodo-1-methyl-pyridin-2-one, is achiral, its derivatization, particularly at the C3 and C4 positions, can introduce stereocenters. Future research will likely focus on the development of novel asymmetric synthetic routes to access enantiomerically pure derivatives.

Transition-metal-catalyzed asymmetric hydrogenation represents a powerful strategy for creating chiral N-heterocycles. nih.gov For instance, the development of chiral iridium or rhodium catalysts could enable the enantioselective reduction of unsaturated derivatives of this compound. rsc.org Similarly, enantioselective C-H functionalization, a rapidly advancing field, could offer a direct route to chiral analogues. nih.gov The application of chiral phosphine (B1218219) oxide-ligated Ni-Al bimetallic catalysts, for example, has shown promise in the enantioselective C2-H alkylation of pyridines and could potentially be adapted for this system. nih.gov

Furthermore, the development of one-pot sequential reactions from chiral precursors, such as chiral aziridines, presents a highly stereoselective pathway to complex chiral piperidine (B6355638) alkaloids. rsc.org This approach could inspire synthetic strategies for enantiopure derivatives of the pyridin-2-one core. The exploration of these and other asymmetric transformations will be crucial for synthesizing novel, biologically active compounds derived from this compound.

| Potential Asymmetric Strategy | Catalyst/Reagent Type | Potential Chiral Product | Relevant Research Area |

| Asymmetric Hydrogenation | Chiral Iridium or Rhodium Complexes | Chiral saturated pyridinone derivatives | Synthesis of chiral N-heterocycles nih.govrsc.org |

| Enantioselective C-H Alkylation | Chiral Phosphine Oxide-Ligated Ni-Al Bimetallic Catalyst | C3 or C4-alkylated chiral pyridinone derivatives | Direct asymmetric functionalization of heterocycles nih.gov |

| Stereoselective Cyclization | Chiral Aziridine Precursors | Complex chiral fused-ring systems | Synthesis of natural product analogues rsc.org |

| Enantioselective Cross-Coupling | Chiral Ligated Palladium or Copper Catalysts | Axially chiral biaryl derivatives | Atroposelective synthesis |

Exploration of Bio-Orthogonal and Click Chemistry Strategies with this compound

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org These reactions are invaluable tools for chemical biology, enabling the labeling and tracking of biomolecules in real-time. nih.gov The halogen substituents of this compound provide handles for engaging in such reactions.

"Click chemistry," a concept introduced by K. B. Sharpless, describes reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction. wikipedia.org The iodo and bromo groups on the pyridin-2-one ring can be converted to azide (B81097) or alkyne functionalities through nucleophilic substitution or cross-coupling reactions, respectively. This would allow for the "clicking" of this scaffold onto biomolecules or other molecular probes.

Future research will likely explore the derivatization of this compound to incorporate bio-orthogonal handles directly. For instance, the introduction of a strained alkyne, such as a cyclooctyne, would enable copper-free click reactions, which are more biocompatible. nih.gov Another promising area is the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, known for its exceptionally fast kinetics. mdpi.comethz.ch By functionalizing the pyridin-2-one with a tetrazine or a strained alkene, researchers could develop highly efficient labeling agents.

| Bio-orthogonal Reaction | Required Functional Group | Potential Application | Key Advantage |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide or terminal alkyne | Labeling of biomolecules, synthesis of complex conjugates wikipedia.org | High efficiency and specificity organic-chemistry.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and a strained alkyne (e.g., cyclooctyne) | In vivo imaging and tracking nih.gov | Copper-free, high biocompatibility nih.gov |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine and a strained alkene | Rapid labeling at low concentrations mdpi.compsu.edu | Extremely fast reaction kinetics ethz.ch |

| Staudinger Ligation | Azide and a phosphine | Protein modification nih.gov | Formation of a stable amide bond wikipedia.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and ease of scalability. youtube.comyoutube.com The integration of this compound into flow chemistry workflows could significantly accelerate the synthesis of its derivatives. For example, hazardous reagents could be generated and consumed in situ, and multi-step sequences could be "telescoped" without the need for intermediate purification. youtube.com

Automated synthesis platforms, often coupled with flow reactors, enable the rapid generation of large libraries of compounds for high-throughput screening. researchgate.net These systems can perform a wide range of reactions, including N-heterocycle formation, reductive amination, and Suzuki couplings. sigmaaldrich.com By utilizing this compound as a versatile scaffold, automated platforms could be programmed to synthesize extensive libraries of analogues with diverse functionalities at the bromo and iodo positions. This approach would be particularly valuable for exploring the structure-activity relationships of new drug candidates. nih.gov

The development of fully automated, multi-step flow processes allows for the efficient generation of drug-like heterocyclic systems, which is a key strategy in both lead discovery and optimization. scilit.com

Advanced Computational Design of this compound Analogues with Tunable Properties

Computational modeling has become an indispensable tool in modern drug discovery and materials science, allowing for the prediction of molecular properties and the rational design of new compounds. mdpi.com Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations can provide valuable insights into the electronic structure, reactivity, and conformational preferences of this compound and its analogues.

Future research will leverage advanced computational methods to design derivatives with finely tuned properties. For example, by modeling the interactions of different substituents at the halogenated positions, it may be possible to design analogues with enhanced binding affinity for a specific biological target. jchemlett.com Computational studies can also predict the impact of halogen substitution on properties like solubility, membrane permeability, and metabolic stability. beilstein-journals.org

Furthermore, computational modeling can aid in understanding and predicting the outcomes of synthetic reactions, guiding the choice of catalysts and reaction conditions for desired transformations. nih.gov This synergy between computational design and experimental synthesis will be crucial for accelerating the discovery of new applications for this compound.

Application in Supramolecular Chemistry and Self-Assembly Processes